molecular formula C8H6BrF2NOS B13012692 5-Bromo-2-(difluoromethoxy)benzothioamide

5-Bromo-2-(difluoromethoxy)benzothioamide

Cat. No.: B13012692
M. Wt: 282.11 g/mol
InChI Key: RNFKVVISZAWDDI-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)benzothioamide is an organic compound with the molecular formula C8H6BrF2NOS It is a derivative of benzothioamide, featuring bromine and difluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)benzothioamide typically involves the reaction of 5-bromo-2-(difluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the benzothioamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)benzothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted benzothioamides.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)benzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and potential biological activities. Its thioamide functionality further differentiates it from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H6BrF2NOS

Molecular Weight

282.11 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)benzenecarbothioamide

InChI

InChI=1S/C8H6BrF2NOS/c9-4-1-2-6(13-8(10)11)5(3-4)7(12)14/h1-3,8H,(H2,12,14)

InChI Key

RNFKVVISZAWDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=S)N)OC(F)F

Origin of Product

United States

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